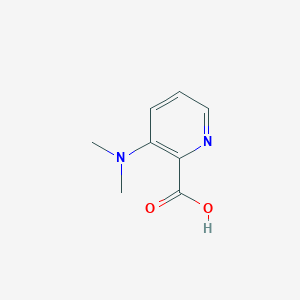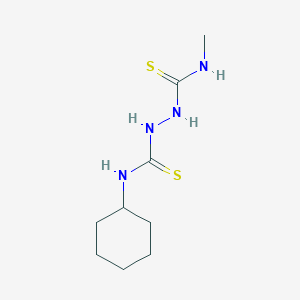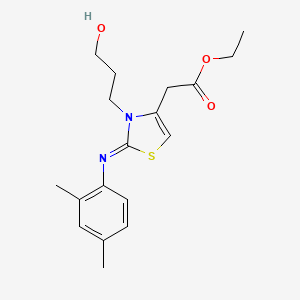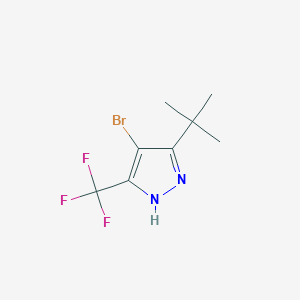
3-(Dimethylamino)picolinsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)picolinic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a dimethylamino group
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
3-(Dimethylamino)picolinic acid, a derivative of picolinic acid, primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . Additionally, picolinic acid, from which 3-(Dimethylamino)picolinic acid is derived, has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Biochemical Pathways
Picolinic acid, the parent compound of 3-(Dimethylamino)picolinic acid, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is involved in the inhibition of enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Pharmacokinetics
It is known that the lipophilic nature of picolinic acid enhances its permeability without compromising its chelating properties . This suggests that 3-(Dimethylamino)picolinic acid may have similar properties.
Result of Action
The primary result of the action of 3-(Dimethylamino)picolinic acid is its antiviral activity. It has been shown to be effective against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . By inhibiting the function of zinc finger proteins, it disrupts processes essential for viral replication and packaging .
Biochemische Analyse
Biochemical Properties
3-(Dimethylamino)picolinic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with zinc finger proteins, which are involved in various cellular processes, including DNA recognition, RNA packaging, and transcriptional activation . The interaction between 3-(Dimethylamino)picolinic acid and zinc finger proteins involves binding to the zinc ions, thereby altering the structure and function of these proteins. This interaction can inhibit the normal function of zinc finger proteins, leading to various biochemical effects.
Cellular Effects
The effects of 3-(Dimethylamino)picolinic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Dimethylamino)picolinic acid can inhibit the entry of enveloped viruses into cells by targeting viral-cellular membrane fusion . This antiviral activity is significant as it can restrict the replication of viruses such as SARS-CoV-2 and influenza A virus. Additionally, 3-(Dimethylamino)picolinic acid can modulate immune responses by interacting with cytokines like interferon gamma .
Molecular Mechanism
At the molecular level, 3-(Dimethylamino)picolinic acid exerts its effects through several mechanisms. One of the primary mechanisms involves binding to zinc finger proteins, which disrupts their ability to bind zinc ions and alters their structure . This disruption can inhibit the function of these proteins, leading to changes in gene expression and cellular processes. Additionally, 3-(Dimethylamino)picolinic acid can interfere with viral membrane integrity and inhibit virus-cellular membrane fusion, thereby preventing viral entry into host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Dimethylamino)picolinic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(Dimethylamino)picolinic acid can maintain its antiviral activity over extended periods, making it a promising candidate for long-term antiviral therapies
Dosage Effects in Animal Models
The effects of 3-(Dimethylamino)picolinic acid vary with different dosages in animal models. In preclinical studies, this compound has shown dose-dependent antiviral activity against viruses such as SARS-CoV-2 and influenza A virus . At higher doses, 3-(Dimethylamino)picolinic acid can significantly reduce viral replication without causing toxicity to the host cells. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing potential adverse effects.
Metabolic Pathways
3-(Dimethylamino)picolinic acid is involved in several metabolic pathways, primarily related to the metabolism of tryptophan. This compound is a product of the kynurenine pathway, which is a major route for tryptophan catabolism . The kynurenine pathway produces several metabolites, including picolinic acid, which can be further converted into 3-(Dimethylamino)picolinic acid. This pathway involves various enzymes, such as indoleamine 2,3-dioxygenase and kynurenine 3-monooxygenase, which play crucial roles in the metabolism of tryptophan and its derivatives .
Transport and Distribution
The transport and distribution of 3-(Dimethylamino)picolinic acid within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell . The distribution of 3-(Dimethylamino)picolinic acid can affect its localization and accumulation in specific tissues, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of 3-(Dimethylamino)picolinic acid is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with various biomolecules . The targeting signals and post-translational modifications of 3-(Dimethylamino)picolinic acid play a role in directing it to specific subcellular locations. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)picolinic acid typically involves the alkylation of picolinic acid with dimethylamine. One common method includes the reaction of picolinic acid with dimethylamine in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-(Dimethylamino)picolinic acid may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dimethylamino group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic acid: The parent compound, which lacks the dimethylamino group.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness
3-(Dimethylamino)picolinic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
3-(dimethylamino)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)6-4-3-5-9-7(6)8(11)12/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCWQJIHWGDBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)


![2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2524405.png)
![2-[10-(3,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2524406.png)
![methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2524407.png)


![Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B2524417.png)

![tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B2524421.png)
![1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2524422.png)

